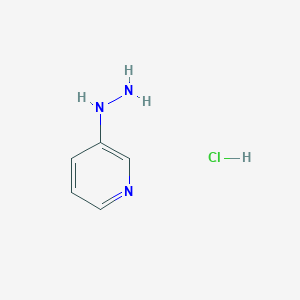

3-Hydrazinylpyridine hydrochloride

Description

Properties

IUPAC Name |

pyridin-3-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-8-5-2-1-3-7-4-5;/h1-4,8H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSAWRPVTKYGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630955 | |

| Record name | 3-Hydrazinylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650638-17-8 | |

| Record name | Pyridine, 3-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=650638-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydrazinylpyridine Hydrochloride: A Key Intermediate in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 3-Hydrazinylpyridine hydrochloride (CAS Number: 650638-17-8). It delves into the core chemical and physical properties, synthesis, stability, and burgeoning applications of this versatile heterocyclic building block. The narrative is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Strategic Importance of the Hydrazinopyridine Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a hydrazine moiety, a potent nucleophile and a versatile functional group, onto the pyridine backbone creates a molecule of significant synthetic potential. This compound emerges as a critical intermediate, offering a reactive handle for the construction of a diverse array of more complex molecules, particularly in the pursuit of novel therapeutics.[1][2] Its utility is prominently noted in the synthesis of compounds targeting neurological disorders, as well as those with potential anti-inflammatory and anti-cancer properties.[1] The hydrazine group's ability to readily form covalent bonds with electrophilic centers in biological targets makes it a valuable component in the design of enzyme inhibitors and other targeted therapies.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research and development.

Core Chemical Data

| Property | Value | Source(s) |

| CAS Number | 650638-17-8 | [1] |

| Molecular Formula | C₅H₈ClN₃ | [1] |

| Molecular Weight | 145.59 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | Typically ≥97.5% | [1] |

| Storage | 2-8°C, in a cool, dark, and dry environment under an inert atmosphere | [1] |

Solubility Profile

| Solvent | General Solubility | Notes |

| Water | Soluble | The hydrochloride salt form enhances aqueous solubility. |

| Ethanol, Methanol | Soluble to moderately soluble | Good choices for many reactions involving this intermediate.[3] |

| Dimethylformamide (DMF) | Soluble, especially with heating | A suitable polar aprotic solvent for certain synthetic transformations.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble, especially with heating | Another effective polar aprotic solvent.[3] DMSO is a powerful solvent for a wide array of organic and inorganic compounds.[4][5] Binary mixtures of DMSO and water can exhibit non-ideal behavior.[6] |

| Toluene, Hexane | Generally poorly soluble | Not recommended as primary reaction solvents.[3] |

This qualitative data is based on general principles for similar compounds and should be experimentally verified for specific applications.

Synthesis and Purification: A Practical Approach

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is adapted from established procedures for analogous hydrazinopyridine derivatives.[2][7][8]

Synthetic Workflow

The synthesis can be logically broken down into three key stages: reaction setup, workup and isolation, and purification.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Disclaimer: This is an adapted protocol and should be optimized for specific laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropyridine (1 equivalent).

-

Add a suitable polar solvent such as ethanol.

-

While stirring, cautiously add hydrazine hydrate in molar excess (e.g., 4-6 equivalents). The use of excess hydrazine helps to drive the reaction to completion.[8]

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Further cool the mixture in an ice bath to 0°C to facilitate the precipitation of the free base.

-

To the cooled solution, slowly and carefully add concentrated hydrochloric acid. This will protonate the basic nitrogen atoms, forming the hydrochloride salt which is typically less soluble and will precipitate out of the organic solvent.

-

Collect the resulting solid product by vacuum filtration.

-

-

Purification:

-

Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.

-

Dry the collected solid under vacuum at room temperature to obtain the final this compound product.

-

Stability and Storage

Hydrazine-containing compounds can be susceptible to degradation, primarily through oxidation.[3] To ensure the integrity and reactivity of this compound, the following storage and handling guidelines are recommended:

-

Storage Conditions: The compound should be stored in a tightly sealed container at 2-8°C.[1] For long-term storage, freezing at -20°C is also an option. The storage environment should be cool, dark, and dry.

-

Inert Atmosphere: To prevent oxidation of the sensitive hydrazine group, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.

-

Signs of Degradation: A noticeable color change of the solid or its solutions (e.g., turning yellow or brown) can be an indicator of degradation. If this is observed, it is recommended to verify the purity of the material using an appropriate analytical method before use.

Analytical Characterization

To ensure the quality and purity of this compound, and to monitor its reactions, robust analytical methods are essential.

Chromatographic Analysis (Adapted HPLC Method)

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm (A UV scan should be performed to determine the optimal wavelength) |

| Injection Volume | 10 µL |

This method should be validated for linearity, precision, accuracy, and robustness for the specific analysis of this compound.

Spectroscopic Analysis

While specific spectra for this compound are not available in the searched literature, the following are the expected key features based on its structure:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyridine ring, as well as signals for the protons of the hydrazine group (-NH-NH₂). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 3-substitution pattern.

-

¹³C NMR: The spectrum would display five distinct signals for the carbon atoms of the pyridine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the hydrazine group and the C=C and C=N stretching vibrations of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities.[1][9] The hydrazine moiety serves as a versatile handle for constructing pyrazoles, triazoles, and other important pharmacophores.[9]

Role as a Synthetic Intermediate

The primary application of this compound is as a precursor in multi-step syntheses. Its nucleophilic hydrazine group can readily react with a variety of electrophiles, enabling the construction of more complex molecular architectures.

Caption: Synthetic utility of this compound in generating bioactive scaffolds.

Mechanism of Action Insights

The biological activity of compounds derived from this compound is often attributed to the reactivity of the hydrazine or hydrazone functionality. This group can act as a bioisostere for other functional groups and can form covalent bonds with enzymatic targets, leading to irreversible inhibition.[2] This mechanism is particularly relevant in the development of targeted covalent inhibitors, a rapidly growing area in drug discovery.

Conclusion and Future Perspectives

This compound is a synthetically versatile and commercially available building block with significant potential in medicinal chemistry and drug discovery. Its strategic importance lies in its ability to serve as a key intermediate for the construction of a wide range of heterocyclic compounds with promising biological activities. While there is a need for more detailed public data on its specific properties and reaction optimization, the available information on analogous compounds provides a strong foundation for its effective utilization. As the demand for novel and targeted therapeutics continues to grow, the role of such versatile chemical scaffolds in the drug discovery pipeline is set to expand.

References

- (No source provided in the initial context to cite)

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride. [Link]

-

PubChem. (n.d.). 3-Hydrazinopyridine. [Link]

-

Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. [Link]

-

ResearchGate. (n.d.). How can we replace the chlorine atom in 3-chloro-2-carboxylic pyridine with free hydrazine hydrate group?[Link]

- Google Patents. (n.d.). CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine.

-

Justia Patents. (n.d.). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]

-

Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4935. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

ResearchGate. (n.d.). How to prepare 4-hydrazino pyridine?[Link]

-

Research Scientific. (n.d.). 3-HYDRAZINOPYRIDINE HYDROCHLORIDE. [Link]

-

ResearchGate. (n.d.). Molar enthalpies of solution in DMSO, D sol H m , of the starting...[Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. [Link]

-

ACS Publications. (2021). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy 3-Hydrazinylpyridine (EVT-2606970) | 364727-74-2; 42166-50-7 [evitachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

An In-depth Technical Guide to 3-Hydrazinylpyridine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Hydrazinylpyridine hydrochloride, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its core chemical and physical properties, provides detailed synthetic protocols with an emphasis on reaction optimization, explores its chemical reactivity, and outlines its applications in drug discovery. Furthermore, this guide covers essential analytical characterization techniques and critical safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize pyridine-based intermediates to construct complex molecular architectures with potential therapeutic value.

Introduction: The Strategic Importance of a Versatile Intermediate

3-Hydrazinylpyridine and its hydrochloride salt are heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The molecule incorporates two key features: a pyridine ring, a ubiquitous scaffold in numerous biologically active compounds, and a highly reactive hydrazine moiety. This combination makes it a versatile precursor for synthesizing a wide array of more complex structures, particularly fused heterocyclic systems. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.

This reagent serves as a critical intermediate in the synthesis of compounds targeting a range of conditions, including neurological disorders, inflammation, and cancer.[1] Its utility lies in the hydrazine group's ability to participate in various chemical transformations, enabling the construction of novel molecular frameworks for drug discovery and development.[1][2]

Chemical Identity and Physicochemical Properties

Accurate identification of this compound is crucial. It is important to note that this compound is commonly available and cited as both a monohydrochloride and a dihydrochloride salt. The properties can vary slightly between these forms, and researchers should verify the specific salt they are using.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | pyridin-3-ylhydrazine;hydrochloride | [3] |

| Synonyms | 3-Pyridylhydrazine hydrochloride | [4] |

| CAS Number | 650638-17-8 (Monohydrochloride)[1][5] | [1][5] |

| 364727-74-2, 42166-50-7 (Dihydrochloride)[6][7][8] | [6][8] | |

| Molecular Formula | C₅H₈ClN₃ (Monohydrochloride) | [1][3] |

| C₅H₉Cl₂N₃ (Dihydrochloride) | ||

| Molecular Weight | 145.59 g/mol (Monohydrochloride) | [1][3] |

| 182.05 g/mol (Dihydrochloride) | [9] | |

| Canonical SMILES | C1=CC(=CN=C1)NN.Cl | [3][10] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 53-55 °C (dihydrochloride) | [4] |

| Solubility | Soluble in water, ethanol | [11] |

| Storage | 2-8°C, in a cool, dry place | [1][12] |

| Topological Polar Surface Area | 50.9 Ų | [7][13] |

| Hydrogen Bond Donor Count | 2 | [13] |

| Hydrogen Bond Acceptor Count | 3 | [13] |

| Rotatable Bond Count | 1 | [13] |

Synthesis and Reaction Optimization

The most prevalent synthetic route to hydrazinylpyridines involves the nucleophilic aromatic substitution of a halogenated pyridine precursor with hydrazine hydrate.[2][14] The choice of starting material and reaction conditions is critical for achieving high yield and purity.

General Synthetic Pathway

The synthesis typically starts from a chloropyridine derivative, such as 3-chloropyridine or 2,3-dichloropyridine. The hydrazine hydrate acts as a potent nucleophile, displacing the chloride ion. The reaction is usually conducted in a polar solvent and heated to reflux to drive the substitution.[2][14] The resulting free base is often unstable and is immediately converted to the more stable hydrochloride salt by treatment with hydrochloric acid.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from related syntheses and should be optimized for specific laboratory conditions.[14]

-

Reaction Setup : In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend 3-chloropyridine (1 molar equivalent) in a suitable polar solvent like ethanol.

-

Reagent Addition : While stirring, carefully add hydrazine hydrate (4-6 molar equivalents) to the mixture. An excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to drive the reaction forward.[14]

-

Reflux : Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or LC-MS.[14]

-

Cooling & Precipitation : Once the reaction is complete, cool the mixture to room temperature, followed by further cooling in an ice bath to 0°C. This temperature reduction decreases the solubility of the product, promoting precipitation.[14]

-

Salt Formation : To the cooled solution, slowly add concentrated hydrochloric acid dropwise. This step is crucial as it protonates the basic nitrogen atoms, forming the stable hydrochloride salt which precipitates out of the solution.[14]

-

Isolation : Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.[14]

-

Drying : Dry the final product under vacuum at room temperature to obtain this compound.

Causality Behind Experimental Choices & Optimization

-

Solvent Choice : Polar solvents like ethanol or isopropanol are preferred as they effectively dissolve the reactants and facilitate the nucleophilic substitution mechanism. The choice of solvent can significantly impact reaction time and yield.[14]

-

Temperature Control : Running the reaction at reflux provides the necessary activation energy. However, for sensitive substrates, a lower temperature for a longer duration might be necessary to minimize the formation of byproducts from side reactions.[14]

-

Inert Atmosphere : While not always mandatory, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good practice. It prevents the potential oxidation of the highly reactive hydrazine moiety, thereby improving the overall yield and purity of the product.[12]

-

Stoichiometry : The use of excess hydrazine hydrate is a key parameter. It maximizes the conversion of the chloropyridine but can complicate purification if the excess is too large. The optimal ratio must be determined empirically.[14]

Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from the high reactivity of the hydrazine functional group (-NHNH₂). This group can act as a binucleophile, making it an excellent starting point for constructing various heterocyclic rings.

Key Reactions

-

Condensation Reactions : The terminal amino group of the hydrazine is highly nucleophilic and readily condenses with carbonyl compounds (aldehydes, ketones, esters) to form hydrazones. These intermediates can then undergo intramolecular cyclization to yield stable five- or six-membered heterocyclic rings like pyrazoles, pyridazines, and triazoles.

-

Oxidation/Reduction : The hydrazine moiety can be oxidized to form pyridyl azides or reduced to yield other derivatives.[2]

-

Nucleophilic Substitution : The hydrazine group can participate in further substitution reactions, allowing for additional functionalization of the molecule.[2]

Caption: Core reactivity of the 3-hydrazinylpyridine moiety.

Applications in Drug Discovery

This compound is a valuable building block for synthesizing compounds with diverse biological activities. Its derivatives are integral to the development of drugs with:

-

Anti-inflammatory and Anti-cancer properties : The pyridine scaffold is a common feature in many kinase inhibitors and other anti-cancer agents.[1]

-

Neurological Disorder Treatments : It is used in the synthesis of compounds that target receptors and enzymes in the central nervous system.[1]

-

Agrochemicals : It is an important intermediate for insecticides. For example, the related compound 3-chloro-2-hydrazinopyridine is a key precursor for chlorantraniliprole.[15][16]

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure. The spectrum would be expected to show characteristic signals for the protons on the pyridine ring. Upon formation of the hydrochloride salt, the chemical shifts of the ring protons are typically shifted downfield due to the electron-withdrawing effect of the protonated nitrogen atom.[17]

-

Infrared (IR) Spectroscopy : The IR spectrum should show characteristic absorption bands for N-H stretching vibrations from the hydrazine group and C=N/C=C stretching from the pyridine ring.

-

Mass Spectrometry (MS) : Provides information on the molecular weight, confirming the mass of the parent ion and its fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound by separating it from any starting materials or byproducts.

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound must be handled with appropriate care in a controlled laboratory setting.

Table 3: GHS Hazard Information

| Hazard Class | Statement | GHS Pictogram | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264, P270, P301+P317, P330 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P280, P302+P352, P332+P317 |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | GHS05 (Corrosion) | P280, P305+P354+P338, P317 |

| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P319 |

(Source: GHS classification data from PubChem and commercial supplier safety data sheets)[3][7][13][18]

Handling Protocols

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][18]

-

Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[18][19]

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][19]

-

The recommended storage temperature is typically between 2-8°C to ensure long-term stability.[1][12]

-

Keep away from incompatible materials such as strong oxidizing agents.[20][21]

Conclusion

This compound is a strategically important and highly versatile chemical intermediate. Its value is defined by the reactive hydrazine group appended to a biologically relevant pyridine core. A thorough understanding of its synthesis, reactivity, and handling is essential for chemists and researchers aiming to leverage this building block for the efficient construction of novel compounds in the pharmaceutical and agrochemical sectors. The self-validating protocols and optimization insights provided in this guide serve as a foundational resource for its effective application in research and development.

References

-

This compound. MySkinRecipes. [Link]

-

Pyridine,3-hydrazinyl-,hydrochloride (1:2) CAS#: 364727-74-2. ChemWhat. [Link]

-

3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489. PubChem, National Center for Biotechnology Information. [Link]

-

3-Hydrazinopyridine | C5H7N3 | CID 10909519. PubChem, National Center for Biotechnology Information. [Link]

-

4-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 22320258. PubChem, National Center for Biotechnology Information. [Link]

-

3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100. PubChem, National Center for Biotechnology Information. [Link]

-

3 Hydrazinopyridine - Affordable Price and High Purity Supplier. TradeIndia. [Link]

-

3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100. PubChem, National Center for Biotechnology Information. [Link]

- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

-

process for synthesis of (3-chloro-2-pyridyl)hydrazine. Justia Patents. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry. [Link]

-

Hydrazine hydrochloride. Sciencemadness Wiki. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy 3-Hydrazinylpyridine (EVT-2606970) | 364727-74-2; 42166-50-7 [evitachem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 42166-50-7 CAS MSDS (3-HYDRAZINOPYRIDINE Dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-HYDRAZINOPYRIDINE HYDROCHLORIDE | 650638-17-8 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine,3-hydrazinyl-,hydrochloride (1:2) | 364727-74-2 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR [m.chemicalbook.com]

- 11. 3 Hydrazinopyridine - Affordable Price and High Purity Supplier [symaxlaboratories.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 16. patents.justia.com [patents.justia.com]

- 17. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 18. echemi.com [echemi.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 3-Hydrazinylpyridine Hydrochloride

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 3-hydrazinylpyridine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory conditions.[1]

This document is intended for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data, offering a deeper perspective on the causality behind solubility phenomena and the practical methodologies for its determination. We will explore the theoretical underpinnings of solubility, present available data for this compound, and provide detailed, field-proven protocols for its empirical determination.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Before delving into solubility data and experimental methods, it is essential to understand the fundamental characteristics of this compound.

The compound is the hydrochloride salt of 3-hydrazinylpyridine. The presence of the pyridine ring, a hydrazine group, and its formulation as a salt all significantly influence its behavior in various solvents. It is crucial to distinguish between the different forms, as the solubility can vary.

Table 1: Key Physicochemical Properties of 3-Hydrazinylpyridine and its Hydrochloride Salts

| Property | Value | Source and Notes |

| Chemical Structure | Pyridin-3-ylhydrazine | - |

| Molecular Formula | C₅H₇N₃ (Free Base) | PubChem CID: 10909519[2] |

| C₅H₈ClN₃ (Monohydrochloride) | - | |

| C₅H₉Cl₂N₃ (Dihydrochloride) | PubChem CID: 17132489[3] | |

| Molecular Weight | 109.13 g/mol (Free Base) | PubChem CID: 10909519[2] |

| 145.59 g/mol (Monohydrochloride) | MySkinRecipes[1] | |

| 182.05 g/mol (Dihydrochloride) | PubChem CID: 17132489[3] | |

| Predicted pKa | 5.27 ± 0.11 (Dihydrochloride) | ChemicalBook (Predicted) |

| Computed XLogP3-AA | 0.1 (Free Base) | PubChem CID: 10909519 (Computed)[2] |

-

pKa: The predicted pKa of 5.27 suggests that this compound is a weak base. The ionization state, and therefore solubility, will be significantly dependent on the pH of the medium. At pH values below the pKa, the compound will be predominantly in its protonated, more polar, and likely more water-soluble form.

-

logP: The computed XLogP3-AA value of 0.1 for the free base indicates a relatively low lipophilicity. This suggests that the molecule has a preference for polar environments, which aligns with its observed solubility in polar solvents.

Understanding Solubility: Thermodynamic vs. Kinetic

For drug development professionals, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the system is at equilibrium. It is a fundamental, compound-specific property. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution. While useful for initial screening, it is not a true measure of equilibrium solubility.

The logical flow for assessing solubility often starts with high-throughput kinetic solubility measurements in early discovery, followed by more rigorous thermodynamic solubility determination for lead candidates.

Caption: Workflow for solubility assessment in drug discovery.

Solubility Profile of this compound

Table 2: Qualitative Solubility of this compound

| Solvent Class | Examples | General Solubility | Rationale and Field Insights |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Generally Soluble to Moderately Soluble | The hydrochloride salt form allows for strong ion-dipole interactions with protic solvents. The pyridine nitrogen and hydrazine group can also participate in hydrogen bonding. Ethanol is a commonly used solvent for reactions involving this compound. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Often Soluble (may require heating) | These solvents can solvate the cation and anion of the salt, though perhaps less effectively than protic solvents. Heating can overcome the lattice energy of the solid to facilitate dissolution. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Generally Poorly Soluble | The high polarity of the hydrochloride salt is incompatible with the nonpolar nature of these solvents, leading to poor solvation and low solubility. |

The Influence of Crystal Structure

It is important to note that the solubility of a solid is dependent on its crystal lattice energy. Different crystalline forms, known as polymorphs, can exhibit different solubilities. While specific crystallographic data for this compound is not publicly available, researchers should be aware that polymorphism could be a factor influencing solubility.[4] Characterization of the solid form using techniques like X-ray powder diffraction (XRPD) is a crucial step in any comprehensive solubility study. The crystal structures of other pyridine derivatives have been extensively studied, often revealing complex intermolecular interactions that govern their physical properties.[5][6][7]

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The following protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of this compound. This method is designed to be self-validating by ensuring that equilibrium is reached.

Materials and Equipment

-

This compound (ensure purity and solid-form characterization)

-

Selected solvents (e.g., deionized water, pH 7.4 phosphate buffer, ethanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV system

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed. A visual excess of solid should remain at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Then, carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. Alternatively, the samples can be centrifuged, and the supernatant carefully collected.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

Analytical Method: Quantification by RP-HPLC-UV

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for quantifying this compound. A method similar to that for the related compound 3-hydrazinylpyridazine hydrochloride can be adapted.[2]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 240-280 nm).

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and determine its concentration from the calibration curve.

Caption: Experimental workflow for the shake-flask solubility method.

Safety and Handling

As a hydrazine derivative, this compound requires careful handling. Researchers should consult the Safety Data Sheet (SDS) before use.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3][5][8]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5] Use in a well-ventilated area or a fume hood.[5] Avoid breathing dust.[5] Do not eat, drink, or smoke when using this product.[5]

Conclusion

The solubility of this compound is a critical parameter for its application in pharmaceutical synthesis and drug development. While quantitative data is sparse, its physicochemical profile suggests good solubility in polar solvents, which is consistent with its salt form and polar functional groups. This guide has outlined the theoretical considerations, qualitative solubility profile, and a detailed, robust experimental protocol for the determination of its thermodynamic solubility. By employing a systematic and well-validated approach, researchers can generate reliable solubility data to inform formulation strategies and accelerate the development of new therapeutics.

References

- Benchchem. (n.d.). Application Note: Quantification of 3-Hydrazinylpyridazine hydrochloride using RP-HPLC-UV.

- ECHEMI. (n.d.). Pyridine,3-hydrazinyl-,hydrochloride(1:2) SDS, 364727-74-2 Safety Data Sheets.

- Jukić, M., et al. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Conditions for 3-Hydrazinylpyridazine Hydrochloride Reactions.

- MDPI. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.

- MDPI. (2021). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions.

- PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride.

- Wikipedia. (n.d.). Pyridine.

- Malík, I., et al. (2006). Lipophilicity Parameters of Analyzed Compounds with the log P Values.

- PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride.

- Cetina, M., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PubMed Central.

- Malík, I., et al. (2006). Lipophilicity Parameters of Analyzed Compounds with the log P Values...

- ResearchGate. (2014). Polymorphism in hydrazonium salt of 3,5-pyrazoledicarboxylic acid.

- MySkinRecipes. (n.d.). This compound.

- Affordable Price and High Purity Supplier. (n.d.). 3 Hydrazinopyridine.

- Chem-Impex. (n.d.). 3-Chloro-2-hydrazinopyridine.

- ChemScene. (n.d.). 2197052-92-7 | 3-Hydrazinyl-2-methoxypyridine hydrochloride.

- PubChem. (n.d.). 3-Chloro-2-hydrazinylpyridine.

- ResearchGate. (2025). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines.

- ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3.

- NIST. (n.d.). 2-Hydrazinopyridine.

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- PubChem. (n.d.). 2-Hydrazinopyridine.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pjps.pk [pjps.pk]

An In-depth Technical Guide to the Synthesis of 3-Hydrazinylpyridine Hydrochloride

Introduction

3-Hydrazinylpyridine, and its more stable hydrochloride salt, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. As a substituted pyridine derivative, it serves as a key intermediate in the development of a wide range of pharmaceutical agents, including those with anti-inflammatory, anti-cancer, and neurological properties[1]. The introduction of the reactive hydrazinyl (-NHNH₂) group onto the pyridine scaffold provides a versatile handle for constructing more complex molecular architectures, particularly through the formation of hydrazones, pyrazoles, and other nitrogen-containing heterocycles.[1][2].

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-hydrazinylpyridine hydrochloride. It is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles, optimization strategies, and critical safety considerations inherent to the process.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially relevant method for preparing pyridylhydrazines involves the nucleophilic aromatic substitution of a suitable halopyridine with hydrazine. This pathway is favored for its operational simplicity and cost-effectiveness.

Principle and Mechanism

The synthesis hinges on the reaction between a 3-halopyridine (typically 3-chloropyridine) and hydrazine hydrate. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing substituent. Although halogen atoms are deactivating, they are effective leaving groups. Hydrazine, a potent nucleophile, attacks the carbon atom bearing the halogen, proceeding through a Meisenheimer-like intermediate. The subsequent departure of the halide ion yields the 3-hydrazinylpyridine free base.

The reaction is typically performed in a polar solvent which helps to stabilize the charged intermediate and facilitate the reaction. An excess of hydrazine hydrate is crucial; it not only drives the reaction equilibrium towards the product but also acts as a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the hydrazine nucleophile.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for analogous compounds.[3][4][5][6]

Materials:

-

3-Chloropyridine

-

Hydrazine hydrate (80% or higher)

-

Ethanol (or another suitable polar solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloropyridine (1 molar equivalent) and a polar solvent such as ethanol.

-

Addition of Hydrazine: While stirring the solution, carefully add an excess of hydrazine hydrate (typically 4-6 molar equivalents) to the mixture. An exotherm may be observed.[7]

-

Reflux: Heat the reaction mixture to reflux (approximately 78-85°C for ethanol) and maintain this temperature for 4 to 8 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to 0-5°C to induce precipitation of the 3-hydrazinylpyridine free base.

-

Formation of Hydrochloride Salt: To the cooled mixture, slowly and carefully add concentrated hydrochloric acid dropwise while stirring. This will protonate the basic nitrogen atoms of the product, causing the hydrochloride salt to precipitate out of the solution. Monitor the pH to ensure complete salt formation.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of cold ethanol to remove residual impurities. Dry the collected solid under vacuum at room temperature to yield the final this compound product.

Process Optimization and Troubleshooting

Several factors can influence the yield and purity of the final product. Understanding these variables is key to optimizing the synthesis.

-

Temperature Control: Maintaining the optimal reflux temperature is critical. Excessively high temperatures can lead to the formation of undesired byproducts from side reactions. Conversely, temperatures that are too low will result in a sluggish or incomplete reaction.[3]

-

Molar Ratio of Reactants: The use of a significant excess of hydrazine hydrate is a common strategy to maximize the conversion of the starting 3-chloropyridine.[5] However, this also complicates purification and adds to waste streams. The ratio should be optimized to balance yield with material efficiency.

-

Choice of Solvent: Polar solvents like ethanol, methanol, or DMF are effective in solvating the reactants and intermediates. The choice of solvent can impact reaction time and yield, with some patented methods demonstrating that a polar solvent can significantly shorten reaction times.[3][5]

-

Inert Atmosphere: While not always mandatory, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the potential oxidation of hydrazine, thereby improving the overall efficiency and purity of the reaction.[3]

Alternative Synthesis Pathway: From 3-Aminopyridine

An alternative, albeit more complex, route to 3-pyridylhydrazine involves the conversion of 3-aminopyridine via an N-(3-pyridyl)-sydnone intermediate. This method, while multi-stepped, has been shown to produce excellent yields of pure products and is a valuable strategy for converting primary amines to monosubstituted hydrazines.[8] The general workflow involves N-glycylation of 3-aminopyridine, nitrosation, cyclization to the sydnone, and subsequent acid hydrolysis to yield the desired hydrazine.[8]

Data Summary

| Parameter | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₅H₈ClN₃ (Monohydrochloride) | - |

| Molecular Weight | 145.59 g/mol (Monohydrochloride) | - |

| Starting Material | 3-Chloropyridine | [3][4] |

| Key Reagent | Hydrazine Hydrate | [3][5] |

| Typical Solvent | Ethanol | [3][4][6] |

| Reaction Time | 4-8 hours | [3][5] |

| Reaction Temp. | Reflux | [3][4][5] |

Visualization of the Synthesis Workflow

The following diagram illustrates the core synthesis pathway from 3-chloropyridine to this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

-

3-Hydrazinylpyridine Dihydrochloride: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[9][10][11]

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen. It can be fatal if swallowed, inhaled, or in contact with skin. It is also flammable and can react violently with oxidizing agents. All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.

-

3-Chloropyridine: This reagent is toxic and an irritant.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage.

Personal Protective Equipment (PPE): When performing this synthesis, the following PPE is mandatory:

-

Wear tightly fitting safety goggles or a face shield.[9]

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Use a lab coat and ensure no skin is exposed.

-

If there is a risk of inhalation, a full-face respirator should be used.[9]

Handling and Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] All reagents should be handled in a fume hood to avoid inhalation of vapors.[9] Ensure that an eyewash station and safety shower are readily accessible.

References

- BenchChem. (n.d.). Improving reaction yield in 3-Hydrazinylpyridazine hydrochloride synthesis.

- Echemi. (n.d.). Pyridine,3-hydrazinyl-,hydrochloride(1:2) SDS, 364727-74-2 Safety Data Sheets.

- ChemicalBook. (2022). 3-HYDRAZINOPYRIDINE Dihydrochloride - Safety Data Sheet.

- Duffin, G. F., & Kendall, J. D. (1955). The Preparation of Substituted Hydrazines. II.1 3-Pyridylhydrazine via the Phototropic N-(3-Pyridyl)-sydnone. Journal of the American Chemical Society, 77(7), 1843–1845.

-

Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. Retrieved from [Link]

- Sigma-Aldrich. (2024). Hydrazine hydrate Safety Data Sheet.

- CN102249991A. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.

-

PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). 3-Pyridinol Safety Data Sheet.

-

ResearchGate. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Retrieved from [Link]

-

Justia Patents. (2023). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]

- CN106588758B. (2017). Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

- MySkinRecipes. (n.d.). This compound.

-

IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. patents.justia.com [patents.justia.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. 3-HYDRAZINOPYRIDINE Dihydrochloride - Safety Data Sheet [chemicalbook.com]

- 11. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

starting materials for 3-Hydrazinylpyridine hydrochloride synthesis

An In-Depth Technical Guide to the Synthesis of 3-Hydrazinylpyridine Hydrochloride: Core Starting Materials and Methodologies

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, a crucial intermediate in pharmaceutical and agrochemical research.[1] We will delve into the strategic selection of starting materials, the underlying reaction mechanisms, and detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this synthesis.

Introduction to this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry.[1] The presence of the reactive hydrazinyl group on the pyridine ring allows for the construction of a wide array of more complex molecular architectures, particularly various heterocyclic ring systems.[2][3] Its derivatives have shown promise in the development of novel therapeutics, including those targeting neurological disorders, as well as compounds with anti-inflammatory and anti-cancer properties.[1] The hydrochloride salt form enhances the stability and handling of the otherwise reactive 3-hydrazinylpyridine base.[4]

The selection of an appropriate synthetic strategy is paramount and is largely dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. This guide will focus on the two most prevalent classes of starting materials: 3-Halopyridines and 3-Aminopyridine .

Part 1: Synthesis from 3-Halopyridines

The nucleophilic aromatic substitution (SNAr) of a halogen on the pyridine ring with hydrazine is a direct and widely employed method for the synthesis of hydrazinylpyridines. The reactivity of the starting halopyridine is a key consideration, with the ease of displacement generally following the order F > Cl > Br > I. However, for practical and economic reasons, 3-chloropyridine is a commonly used precursor.

Starting Material: 3-Chloropyridine

The reaction of 3-chloropyridine with hydrazine hydrate is a classic example of nucleophilic substitution on an electron-deficient aromatic ring. The electron-withdrawing nature of the ring nitrogen atom facilitates the attack of the nucleophilic hydrazine.

-

Excess Hydrazine Hydrate: A significant molar excess of hydrazine hydrate is typically used to drive the reaction to completion and to minimize the formation of di-substituted byproducts.[4] The excess hydrazine also acts as a solvent in some protocols.

-

Solvent: Polar solvents such as ethanol, methanol, or 2-ethoxyethanol are often employed to facilitate the dissolution of the reactants and to promote the reaction.[4] The choice of solvent can significantly impact reaction time and yield.[4][5]

-

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux, to overcome the activation energy of the C-Cl bond cleavage.[4][6]

-

Formation of the Hydrochloride Salt: The resulting 3-hydrazinylpyridine free base is often not isolated but is directly converted to the more stable hydrochloride salt by the addition of hydrochloric acid.[4] This precipitation step also aids in the purification of the final product.[4]

Caption: Workflow for the synthesis of 3-Hydrazinylpyridine HCl from 3-Chloropyridine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropyridine (1 equivalent) and a suitable polar solvent (e.g., ethanol).

-

Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (4-6 molar equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to 0°C to precipitate the 3-hydrazinylpyridine free base.

-

Formation of Hydrochloride Salt: To the cooled solution, slowly add concentrated hydrochloric acid to precipitate the this compound.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove impurities.

-

Drying: Dry the collected solid under vacuum at room temperature to obtain the final product.

| Parameter | Typical Value/Condition | Rationale |

| Molar Ratio (3-chloropyridine:hydrazine hydrate) | 1 : 4-6 | Drives reaction to completion, minimizes byproducts.[4][5] |

| Solvent | Ethanol, Methanol, 2-Ethoxyethanol | Polar solvent to dissolve reactants and facilitate reaction.[4] |

| Temperature | Reflux | Provides energy to overcome activation barrier of C-Cl bond cleavage.[4][6] |

| Reaction Time | 4-8 hours | Sufficient time for reaction completion, monitored by TLC/LC-MS.[4][5] |

| Yield | >95% (for related compounds) | High efficiency is achievable with optimized conditions.[5] |

Part 2: Synthesis from 3-Aminopyridine

3-Aminopyridine is another readily available and cost-effective starting material. The conversion of an amino group to a hydrazinyl group is a common transformation in organic synthesis. Two primary methods are highlighted here.

Via Diazotization and Reduction

This classical approach involves the conversion of the primary aromatic amine to a diazonium salt, which is then reduced to the corresponding hydrazine.

-

Diazotization: The reaction of 3-aminopyridine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) forms the unstable pyridin-3-diazonium chloride. Strict temperature control is crucial to prevent the decomposition of the diazonium salt.

-

Reduction: The diazonium salt is then reduced to the hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite. The choice of reducing agent can influence the yield and purity of the product.

-

Isolation: The product is typically isolated as the hydrochloride salt by precipitation from the acidic reaction mixture.

Caption: Workflow for the synthesis via diazotization and reduction of 3-Aminopyridine.

Via N-(3-Pyridyl)sydnone Intermediate

A more elegant and often higher-yielding, though multi-step, approach involves the formation of an N-substituted sydnone, which can be readily hydrolyzed to the desired hydrazine.[7] This method is particularly useful when diazotization is problematic.[7]

-

N-Alkylation: 3-Aminopyridine is first reacted with a suitable two-carbon unit, such as ethyl glyoxylate, to form N-(3-pyridyl)glycine.[7] This sets the stage for the formation of the sydnone ring.

-

Nitrosation: The secondary amine of the N-(3-pyridyl)glycine is then nitrosated using a source of nitrous acid to form N-nitroso-N-(3-pyridyl)glycine.[7]

-

Cyclization/Dehydration: Treatment of the N-nitroso compound with a dehydrating agent like acetic anhydride leads to the formation of the N-(3-pyridyl)sydnone.[7]

-

Hydrolysis: The sydnone is a stable, isolable intermediate that can be viewed as a "protected" hydrazine.[7] Acidic hydrolysis of the sydnone cleaves the ring to generate the 3-pyridylhydrazine.[7]

Caption: Multi-step synthesis of 3-Hydrazinylpyridine HCl via a sydnone intermediate.

This sydnone route, while longer, offers excellent yields of pure products and involves stable, isolable intermediates, which can be a significant advantage in a research and development setting.[7]

Comparative Summary of Starting Materials

| Feature | 3-Halopyridine Route | 3-Aminopyridine Route |

| Number of Steps | Typically one main step followed by salt formation. | Can be one (diazotization) or multiple steps (sydnone). |

| Reagents | Hydrazine hydrate, polar solvent, HCl. | Diazotization: NaNO₂, strong acid, reducing agent. Sydnone: Ethyl glyoxylate, NaNO₂, acetic anhydride, acid.[7] |

| Reaction Conditions | High temperature (reflux).[4][6] | Diazotization: Low temperature (0-5 °C) is critical. Sydnone: Varies per step. |

| Potential Hazards | Hydrazine is toxic and corrosive. High temperatures. | Diazotization: Unstable diazonium salts can be explosive. Sydnone: Acetic anhydride is corrosive. |

| Yield | Generally high, can exceed 95%.[5] | Sydnone route is reported to give excellent yields.[7] Diazotization yields can be more variable. |

| Scalability | Well-suited for large-scale industrial production.[5] | Sydnone route may be more complex for large scale. Diazotization requires strict process control. |

Conclusion

The synthesis of this compound can be effectively achieved from either 3-halopyridine or 3-aminopyridine starting materials. The choice of route is a strategic decision based on factors including the cost and availability of starting materials, the desired scale of the reaction, the available equipment, and safety considerations. The direct hydrazinolysis of 3-chloropyridine offers a straightforward and high-yielding approach suitable for industrial applications. The routes starting from 3-aminopyridine, particularly the sydnone pathway, provide a versatile and efficient alternative that can be advantageous in a laboratory or research setting. A thorough understanding of the chemical principles and experimental parameters outlined in this guide is essential for the successful and safe synthesis of this valuable chemical intermediate.

References

- BenchChem. (n.d.). Improving reaction yield in 3-Hydrazinylpyridazine hydrochloride synthesis.

-

El-Gaby, M. S. A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. ResearchGate. Retrieved from [Link]

- Eade, R. A., & Simons, C. W. (1955). The Preparation of Substituted Hydrazines. II. 3-Pyridylhydrazine via the Phototropic N-(3-Pyridyl). Journal of the American Chemical Society.

- Elgemeie, G. H., et al. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES.

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

- Al-Abdullah, E. S., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules.

-

Barqi, M. M., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Kobrakov, K. I., et al. (2003). Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). ChemInform.

-

Justia Patents. (2023). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

National Center for Biotechnology Information. (n.d.). 3-Hydrazinylpyridine dihydrochloride. PubChem Compound Database. Retrieved from [Link]

-

IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydrazinopyridine. PubChem Compound Database. Retrieved from [Link]

- Science. (2022).

- Google Patents. (n.d.). TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.

- ResearchGate. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 1-(3-Chloropyridin-2-yl)hydrazine. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1-(3-Chloropyridin-2-yl)hydrazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. Retrieved from [Link]

-

ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

-

ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

-

Research Scientific. (n.d.). 3-HYDRAZINOPYRIDINE HYDROCHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.

- Google Patents. (n.d.). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.

Sources

- 1. This compound [myskinrecipes.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Analysis of 3-Hydrazinylpyridine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Hydrazinylpyridine hydrochloride, a heterocyclic compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a deep dive into the causality behind experimental choices and the logic of data interpretation. By integrating foundational principles with advanced analytical techniques, this guide establishes a self-validating system for the complete structural characterization of the target molecule and its analogs. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section provides not only step-by-step protocols but also the scientific rationale that underpins them, ensuring a robust and reproducible analytical workflow.

Introduction: The Structural Significance of this compound

3-Hydrazinylpyridine and its derivatives are important building blocks in medicinal chemistry and materials science.[1] The presence of both a pyridine ring and a reactive hydrazine group imparts a unique electronic and structural profile, making these compounds valuable precursors for the synthesis of a wide array of more complex molecules with potential biological activity. The hydrochloride salt form enhances stability and solubility, rendering it suitable for various laboratory applications.

A thorough structural analysis is paramount to confirm the identity, purity, and conformation of this compound. This guide outlines a multi-faceted analytical approach, ensuring an unambiguous and comprehensive characterization.

Foundational Physicochemical Properties

A preliminary understanding of the basic physicochemical properties of the target molecule is essential for informing the selection of appropriate analytical techniques and experimental parameters.

| Property | Value | Source |

| Molecular Formula | C₅H₈ClN₃ (Monohydrochloride) / C₅H₉Cl₂N₃ (Dihydrochloride) | [2] |

| Molecular Weight | 145.59 g/mol (Monohydrochloride) / 182.05 g/mol (Dihydrochloride) | [2] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Expected to be soluble in polar solvents like water, methanol, and DMSO | General knowledge |

Note: The compound can exist as a monohydrochloride or dihydrochloride salt. The analytical data will reflect the specific salt form.

Analytical Workflow for Structural Elucidation

The comprehensive structural analysis of this compound follows a logical and synergistic workflow, where each technique provides a unique piece of the structural puzzle.

Caption: A logical workflow for the comprehensive structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, supplemented with 2D techniques, will provide unambiguous evidence of its structure.

Scientific Rationale and Causality

The formation of a hydrochloride salt significantly impacts the electronic environment of the pyridine ring. The protonation of the nitrogen atom leads to a decrease in electron density on the ring, causing a downfield shift of the proton and carbon signals compared to the free base. This effect is a key diagnostic feature in the NMR spectra.

Predicted ¹H NMR Spectral Data

The following table outlines the expected chemical shifts for the aromatic protons of this compound in a suitable deuterated solvent such as DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.2 - 8.4 | d | ~2.0 | Adjacent to the protonated ring nitrogen and ortho to the hydrazine group. |

| H-4 | 7.8 - 8.0 | dd | ~8.0, ~5.0 | Ortho and meta coupling to H-5 and H-2/H-6 respectively. |

| H-5 | 7.3 - 7.5 | t | ~8.0 | Coupled to H-4 and H-6. |

| H-6 | 8.4 - 8.6 | d | ~5.0 | Adjacent to the protonated ring nitrogen. |

| -NH-NH₂ | Broad singlet(s) | s (br) | - | Protons on nitrogen atoms, often exchangeable and broad. |

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of the pyridine ring are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~148 | Adjacent to the protonated nitrogen. |

| C-3 | ~140 | Attached to the hydrazine group. |

| C-4 | ~125 | |

| C-5 | ~128 | |

| C-6 | ~150 | Adjacent to the protonated nitrogen. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing exchangeable protons.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Cap the NMR tube securely.

-

-

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Referencing: Use the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).

-

-

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

2D NMR (COSY and HSQC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

Mass Spectrometry: Unveiling the Molecular Mass

Mass spectrometry provides the exact molecular weight and valuable fragmentation information, further confirming the molecular formula.

Scientific Rationale and Causality

Electrospray ionization (ESI) is the preferred method for analyzing pre-existing ions in solution, such as hydrochloride salts. In positive ion mode, the protonated molecule [M+H]⁺ will be observed, where M is the free base (3-Hydrazinylpyridine). High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the unambiguous determination of the elemental composition.

Predicted Mass Spectrum Data

| Ion | Predicted m/z (Monoisotopic) |

| [C₅H₇N₃ + H]⁺ | 110.0718 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) containing a small amount of formic acid (0.1%) to promote ionization.

-

Use high-purity solvents and plasticware to avoid contamination.

-

-

Instrumental Parameters (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂) Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Mass Range: Scan from m/z 50 to 500.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrations.

Scientific Rationale and Causality